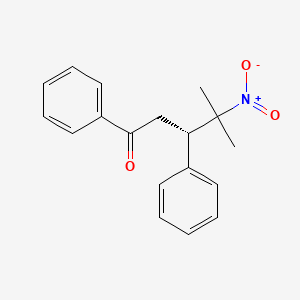
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a nitro group, and a methyl group attached to a valerophenone backbone, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by selective reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various nitrogen oxides.
Applications De Recherche Scientifique
(S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl group may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-beta-Phenyl-gamma-nitro-gamma-methylvalerophenone: The enantiomer of the compound, differing in stereochemistry.
beta-Phenyl-gamma-nitrovalerophenone: Lacks the methyl group, resulting in different chemical properties.
gamma-Nitrovalerophenone: Lacks both the phenyl and methyl groups, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
189814-64-0 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(3S)-4-methyl-4-nitro-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C18H19NO3/c1-18(2,19(21)22)16(14-9-5-3-6-10-14)13-17(20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3/t16-/m0/s1 |
Clé InChI |
VEXAKCOKTKNMLZ-INIZCTEOSA-N |
SMILES isomérique |
CC(C)([C@@H](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
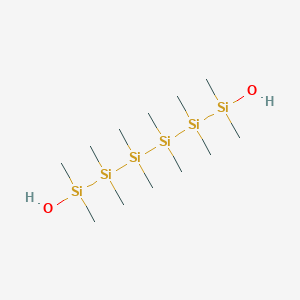
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
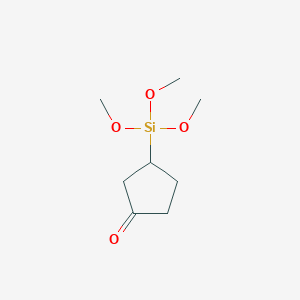
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)

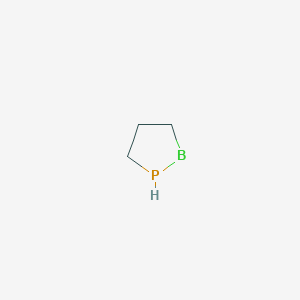

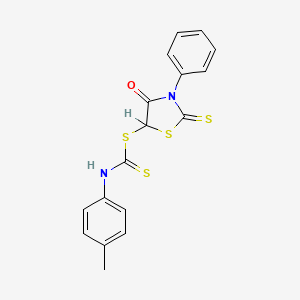
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
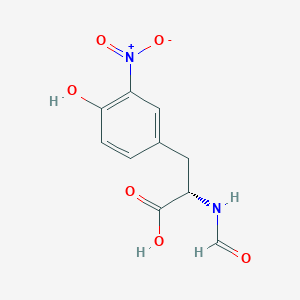
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
